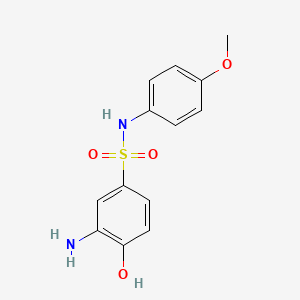

![molecular formula C7H5ClN2O2S2 B2711057 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 692732-79-9](/img/structure/B2711057.png)

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione, also known as 2-chloro-1,3-thiazol-5-ylmethyl-1,3-thiazolidine-2,4-dione, is an organic compound used in scientific research. It is a white solid that is soluble in water and has a molecular weight of 211.63 g/mol. It is a versatile compound that can be used in various applications such as the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

Synthesis and Biological Evaluation

Inflammatory Diseases Treatment : A study focused on synthesizing thiazolidine-2,4-dione derivatives and evaluating their potential in treating inflammatory diseases. These compounds were assessed for their ability to inhibit the production of nitric oxide, inducible nitric oxide synthase activity, and the generation of prostaglandin E2. One compound, in particular, showed significant inhibitory activity, surpassing that of the commercial anti-inflammatory drug indomethacin, in models of carrageenan-induced paw edema and adjuvant-induced arthritis in rats (Ma et al., 2011).

Antibacterial and Anticancer Activities : Another compound was designed, synthesized, and screened for its in vitro anti-breast cancer activity and in vitro anti-inflammatory activity. The compound exhibited non-hemolytic and non-toxic effects on human blood cells, showing potential as a cytotoxic agent against human breast adenocarcinoma cell lines and as an anti-inflammatory agent (Uwabagira & Sarojini, 2019).

Antimicrobial and Antifungal Properties

Antifungal Compound : The solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel potential antifungal compound from the 1,2,4-triazole class were explored. This study provided insights into the compound's physicochemical properties and its potential adsorption, indicating a preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).

Synthesis and Antimicrobial Activity : Research into the synthesis of N-substituted derivatives of thiazolidine-2,4-diones revealed modest to good antibacterial activity against various bacterial strains and moderate to very good activity against Candida albicans. This highlights the potential for developing antimicrobial agents based on thiazolidine-2,4-dione derivatives (Stana et al., 2014).

Corrosion Inhibition and Chemical Studies

Corrosion Inhibition : Thiazolidinedione derivatives were investigated as inhibitors for mild steel corrosion in hydrochloric acid solution. The study found that these inhibitors exhibit increased efficiency with concentration, providing valuable insights for industrial applications in corrosion prevention (Yadav et al., 2015).

Molecular Design for Hypoglycemic Activity : Imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their hypoglycemic activity in vitro and in vivo, showcasing the potential of thiazolidine-2,4-dione derivatives in the treatment of diabetes (Oguchi et al., 2000).

Mechanism of Action

Target of Action

The primary targets of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Compounds with a thiazole ring, which is present in this compound, are known to have diverse biological activities .

Mode of Action

The specific mode of action of This compound Thiazole-containing compounds can interact unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole-containing compounds can reset biological systems differently, potentially affecting various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole-containing compounds, such as thiamethoxam, are known to be rapidly and completely absorbed, distributed to tissues non-selectively, and rapidly excreted, predominantly in the urine .

Result of Action

The molecular and cellular effects of This compound Thiazole-containing compounds can have various effects, such as causing dna double-strand breaks, a g2 stop, and ultimately, cell death .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Thiamethoxam, a thiazole-containing compound, is known to be stable in water under acidic conditions but hydrolyzed under alkaline conditions .

properties

IUPAC Name |

3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S2/c8-6-9-1-4(14-6)2-10-5(11)3-13-7(10)12/h1H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMRFTRTADBXOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2710974.png)

![N-Ethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)

![{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol](/img/structure/B2710976.png)

![(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2710977.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2710982.png)

![[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol](/img/structure/B2710983.png)

![3-(4-Bromophenyl)-6-((2-ethylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2710986.png)

![1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2710989.png)

![N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2710990.png)

![4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride](/img/structure/B2710992.png)

![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)